1H-Pyrazol-4-ylamine dihydrochloride

Übersicht

Beschreibung

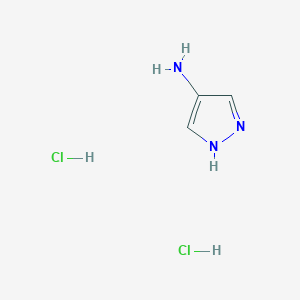

1H-Pyrazol-4-ylamine dihydrochloride (C₃H₅N₃·2HCl, molecular weight 170.02 g/mol) is a pyrazole derivative with an amine group at the 4-position and two hydrochloride counterions. It is a research chemical primarily used in synthetic organic chemistry and pharmaceutical development. The compound is structurally characterized by its aromatic pyrazole ring and the protonated amine group, which enhances its solubility in polar solvents.

Vorbereitungsmethoden

The synthesis of NVP 2 involves several steps. The process begins with the reaction of malononitrile and 1-bromo-2-(2-bromoethoxy)ethane, followed by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid. The final product is obtained through deprotection of Boc and a substitution reaction between the key intermediates .

Industrial production of NVP 2 typically involves the use of heterogeneous catalysts in vapor-phase dehydration reactions. For example, the synthesis of N-vinyl-2-pyrrolidone (NVP) from γ-butyrolactone (GBL) and monoethanolamine (MEA) involves the use of alkali or alkaline earth metal oxides as catalysts .

Analyse Chemischer Reaktionen

NVP 2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kaliumcarbonat, das dazu beiträgt, die Reaktionszeit zu verkürzen und die Ausbeute zu erhöhen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

NVP 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Sonde verwendet, um die Aktivität von CDK9 und anderen Kinasen zu untersuchen. In der Biologie wird es verwendet, um Apoptose in Leukämiezellen zu induzieren und die Proliferation verschiedener Krebszelllinien zu unterdrücken. In der Medizin wird NVP 2 auf sein Potenzial als Antitumormittel untersucht. Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei der Hemmung der Proliferation von Leukämiezellen und der Induktion von Apoptose .

Wirkmechanismus

NVP 2 entfaltet seine Wirkung durch kompetitive Bindung an die ATP-aktive Tasche von CDK9. Diese Bindung hemmt die Aktivität von CDK9/CycT, was zur Induktion von Zell-Apoptose führt. Die molekularen Ziele von NVP 2 umfassen CDK9, CDK1, CDK2 und CDK16. Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Hemmung der Transkriptionsverlängerung und die Induktion von Apoptose .

Wirkmechanismus

NVP 2 exerts its effects by competitively binding to the ATP active pocket of CDK9. This binding inhibits the activity of CDK9/CycT, leading to the induction of cell apoptosis. The molecular targets of NVP 2 include CDK9, CDK1, CDK2, and CDK16. The pathways involved in its mechanism of action include the inhibition of transcription elongation and the induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Based Amines and Derivatives

Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- The dihydrochloride form of 1H-pyrazol-4-ylamine enhances its stability and solubility compared to its free base form.

- Diamine derivatives (e.g., 3-methyl-1H-pyrazole-4,5-diamine) are explored for agrochemical applications but lack the hydrochloride modification seen in the target compound .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are common in pharmaceuticals to improve bioavailability. Below is a comparison with non-pyrazole dihydrochlorides:

Table 2: Comparison with Pharmacologically Relevant Dihydrochlorides

Key Observations :

- Unlike levocetirizine or trientine, this compound lacks a complex heterocyclic or aliphatic backbone, limiting its direct pharmacological utility but making it a valuable building block in synthesis .

- Putrescine dihydrochloride, a biogenic amine, shares the dihydrochloride salt feature but serves as a calibration standard rather than a therapeutic agent .

Biologische Aktivität

1H-Pyrazol-4-ylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites or modulate receptor signaling pathways. This dual mechanism contributes to its potential therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. Notably, it has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. In a preclinical study, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 12.5 |

| MCF-7 (Breast Cancer) | 20.0 |

| A549 (Lung Cancer) | 15.0 |

Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | Result (TEAC) |

|---|---|

| ABTS | 0.93 |

| FRAP | 0.98 |

| ORAC | 4.39 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains and parasites, including Leishmania species. Its structure allows for interactions that disrupt microbial growth, making it a candidate for further development in treating infectious diseases .

Case Studies

- Leukemia Treatment : In a study involving leukemia cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.

- Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like Trolox and Edaravone. The results indicated that it outperformed some conventional antioxidants in specific assays, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

- Antimicrobial Evaluation : A series of experiments tested the compound's efficacy against Leishmania infantum and Leishmania amazonensis. The compound demonstrated low IC50 values comparable to existing treatments but with reduced cytotoxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Pyrazol-4-ylamine dihydrochloride, and how can reaction conditions influence yield?

- Methodology : A two-step procedure is commonly employed for dihydrochloride salts: (1) synthesis of the free base via condensation of hydrazine derivatives (e.g., hydrazine hydrate or phenylhydrazine) with ketones or aldehydes in polar aprotic solvents like 1,4-dioxane/DMF, followed by (2) acidification with HCl to precipitate the dihydrochloride salt . Adjusting stoichiometry, reflux duration, and acid concentration can optimize yield (e.g., excess HCl ensures complete protonation). Purity is confirmed via melting point analysis and NMR .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology : Use HPLC with a mixed-mode column (e.g., Primesep 100) and a mobile phase containing water, acetonitrile, and sulfuric acid buffer (pH ~2–3). UV detection at 200 nm is effective due to the compound’s aromatic and amine moieties . Complementary techniques like FT-IR (to confirm NH and Cl⁻ stretches) and elemental analysis (for Cl content) are recommended .

Q. What are the critical stability considerations for storing this compound?

- Methodology : Dihydrochloride salts generally exhibit superior stability compared to monohydrochlorides due to reduced hygroscopicity. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Monitor degradation via periodic HPLC analysis; dihydrochlorides are prone to hydrolysis under high humidity, so Karl Fischer titration can assess moisture content .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodology : Solubility discrepancies often arise from pH-dependent ionization. Perform pH-solubility profiling using buffered solutions (pH 1–7) and quantify via UV spectrophotometry. For example, higher solubility in acidic media (pH <3) is expected due to protonation of the amine group. Conflicting data may stem from ionic strength variations or impurities; use mass spectrometry to rule out degradants .

Q. What experimental design strategies are recommended for studying the compound’s interaction with phosphodiesterase (PDE) enzymes?

- Methodology : Design in vitro assays using recombinant PDE isoforms (e.g., PDE4) and measure inhibition via fluorescence-based cAMP/cGMP detection. Include controls with known PDE inhibitors (e.g., rolipram) and validate selectivity using kinase profiling assays. For mechanistic studies, employ X-ray crystallography (using SHELX software for refinement ) to resolve binding modes. Note that dihydrochloride salts may alter solubility in assay buffers, requiring pre-equilibration in PBS .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodology : Screen crystallization conditions using vapor diffusion with PEG-based precipitants. Additive screening (e.g., divalent cations) can enhance crystal quality. For challenging cases, employ SHELXD for structure solution from powder diffraction data or use synchrotron radiation for small, weakly diffracting crystals .

Q. What advanced analytical approaches can distinguish between polymorphs or hydrate forms of the compound?

- Methodology : Pair X-ray powder diffraction (XRPD) with dynamic vapor sorption (DVS) to identify hydrate formation. Solid-state NMR (¹³C CP/MAS) can resolve polymorphic differences in hydrogen bonding. Thermogravimetric analysis (TGA) quantifies bound water or HCl loss, critical for patent documentation .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data in cellular assays involving this compound?

- Methodology : Contradictions may arise from cell-line-specific metabolism or off-target effects. Perform dose-response curves across multiple cell lines and validate via siRNA knockdown of putative targets. Use LC-MS to monitor intracellular compound levels and rule out efflux pump interference .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in derivatives of this compound?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic/steric parameters (Hammett σ, LogP) with bioactivity. Use cross-validation to avoid overfitting. For non-linear relationships, machine learning models (random forests, neural networks) may improve predictive accuracy .

Q. Method Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

- Methodology : Adopt standardized protocols (e.g., USP/ICH guidelines) for synthesis, including strict control of HCl stoichiometry and drying conditions. Share raw analytical data (HPLC chromatograms, NMR spectra) via open-access platforms. Collaborative trials using reference standards (e.g., from LGC or ISO/IEC 17043-certified suppliers ) enhance cross-lab consistency .

Eigenschaften

IUPAC Name |

1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537813 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103286-58-4 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.